1H-Indole,5-[2-(phenylmethoxy)ethoxy]-
Overview
Description
1H-Indole,5-[2-(phenylmethoxy)ethoxy]- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole,5-[2-(phenylmethoxy)ethoxy]- typically involves the reaction of indole with phenylmethoxyethanol under specific conditions. The reaction is often catalyzed by acids such as p-toluenesulfonic acid in toluene, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole,5-[2-(phenylmethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole,5-[2-(phenylmethoxy)ethoxy]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole,5-[2-(phenylmethoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative.
Comparison with Similar Compounds
1H-Indole,5-[2-(phenylmethoxy)ethoxy]- can be compared with other indole derivatives such as:
5-Benzyloxyindole: Similar in structure but with different substituents, leading to variations in biological activity.
1H-Indole-3-carbaldehyde: Another indole derivative used as a precursor in organic synthesis, with distinct chemical properties and applications.
The uniqueness of 1H-Indole,5-[2-(phenylmethoxy)ethoxy]- lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-phenylmethoxyethoxy)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-4-14(5-3-1)13-19-10-11-20-16-6-7-17-15(12-16)8-9-18-17/h1-9,12,18H,10-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVWMJXMIRWBOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC3=C(C=C2)NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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